molecular formula C19H21NO5 B5773141 methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate

methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate

Cat. No.: B5773141
M. Wt: 343.4 g/mol
InChI Key: CZKVADSTMAYPHY-CAPFRKAQSA-N
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Description

Methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzoate esters and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate is still not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a natural preservative in the food industry due to its antibacterial properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas such as wound healing and tissue regeneration.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a versatile compound that can be used in various research areas. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.

Synthesis Methods

Methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate can be synthesized by reacting 4-bromomethylbenzoate with 4-(N-hydroxypropanimidoyl)-2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

methyl 4-[[4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-2-methoxyphenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-16(20-22)15-9-10-17(18(11-15)23-2)25-12-13-5-7-14(8-6-13)19(21)24-3/h5-11,22H,4,12H2,1-3H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKVADSTMAYPHY-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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